molecular formula C18H39Si B1587915 Trihexylsilane CAS No. 2929-52-4

Trihexylsilane

Cat. No. B1587915
CAS RN: 2929-52-4
M. Wt: 283.6 g/mol
InChI Key: ISPSHPOFLYFIRR-UHFFFAOYSA-N
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Description

Trihexylsilane is an organosilicon compound . It is a trialkylsilane, similar to Triethylsilane . The Si-H bond in these compounds is reactive .


Synthesis Analysis

Trihexylsilane’s synthesis could be similar to that of Triethylsilane. Triethylsilane is often used in studies of hydrosilylation catalysis . Primary alcohols and ethers were effectively reduced to the corresponding hydrocarbons by HSiEt3 in the presence of catalytic amounts of B(C6F5)3 .


Molecular Structure Analysis

The molecular formula of Trihexylsilane is C18H40Si . Its molecular weight is 284.60 .


Chemical Reactions Analysis

Trihexylsilane’s chemical reactions could be similar to that of Triethylsilane. Triethylsilane is used in organic synthesis as a reducing agent and as a precursor to silyl ethers . It has been used in various reactions such as reduction reactions and cross-coupling reactions .


Physical And Chemical Properties Analysis

Trihexylsilane is a solid . Its boiling point is 160.5-161 °C, and it has a density of 0.799 g/mL at 25 °C .

Scientific Research Applications

Summary of the Application

Trihexylsilane is used in the synthesis of silylzinc reagents . These reagents are typically the most functional group tolerant and are notoriously difficult to synthesize .

Results or Outcomes

The new method allows for the direct synthesis of PhMe2SiZnI and Me3SiZnI reagents . Importantly, these can be obtained as solids and stored for longer periods at 4 °C . They have been shown to be significant in cross-coupling of various free alkyl/aryl/alkenyl carboxylic acids with broader functional group tolerance and API derivatives . The general applicability and efficiency of solid Me3SiZnI are shown in a wide variety of reactions including alkylation, arylation, allylation, 1,4-addition, acylation and more .

Application in the Field of Nanotechnology

Summary of the Application

Trihexylsilane is used in the preparation of alkanethiol-capped gold nanoparticles . Gold nanoparticles have attracted considerable attention for applications in catalysis, nonlinear optical materials, and biological sensing due to their characteristic magnetic, electronic, and optical properties .

Methods of Application or Experimental Procedures

The synthesis of gold nanoparticles was carried out by reacting HAuCl4 4H2O and n-C12H25SH with 1 equivalent of Et3SiH in an organic solvent . This method allows for the preparation of thiol-capped gold nanoparticles in a single-phase system under mild conditions .

Results or Outcomes

The reaction affords spherical gold nanoparticles with narrow dispersity . This method is intriguing as it is performed in an organic solvent under mild conditions, making it a potentially environmentally benign process .

Application in the Field of Organic Chemistry

Summary of the Application

Tris(trimethylsilyl)silane, a derivative of trihexylsilane, has found applications as a radical-based reagent in organic chemistry .

Methods of Application or Experimental Procedures

Tris(trimethylsilyl)silane is used in radical reductions, hydrosilylation, and consecutive radical reactions .

Results or Outcomes

Numerous examples of the successful use of tris(trimethylsilyl)silane in these reactions are given .

Application in the Field of Polymer Science

Summary of the Application

Trihexylsilane is used in hydrosilylation reactions in polymer science . These reactions, the anti-Markovnikov additions of silanes to unsaturated bonds present in compounds such as alkenes and alkynes, offer numerous unique and advantageous properties for the preparation of polymeric materials, such as high yields and stereoselectivity .

Results or Outcomes

The advancements in hydrosilylation reactions have led to the preparation of polymeric materials with narrow dispersity . This method is intriguing as it is performed in an organic solvent under mild conditions, making it a potentially environmentally benign process .

Application in the Field of Green Chemistry

Summary of the Application

Trihexylsilane is used in the accelerated expansion of green chemistry . Green chemistry is a rapidly evolving field that is constantly seeking innovative ways to minimize the environmental impact of chemical processes .

Methods of Application or Experimental Procedures

One of the biggest challenges in green chemistry is predicting the environmental impact of new chemicals and processes . Trihexylsilane is used in this process to improve green chemistry predictions/outcomes .

Results or Outcomes

The use of Trihexylsilane in green chemistry has led to significant breakthroughs in improving the environmental impact predictions of new chemicals and processes .

Safety And Hazards

While specific safety and hazard information for Trihexylsilane is not available, it could be similar to that of Triethylsilane. Triethylsilane is a highly flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

There are several papers that discuss the use of trialkylsilanes like Triethylsilane in various reactions . These could provide insights into the potential future directions for the use of Trihexylsilane in similar applications.

properties

InChI

InChI=1S/C18H39Si/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPSHPOFLYFIRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[Si](CCCCCC)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883913
Record name Silane, trihexyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trihexylsilane

CAS RN

2929-52-4
Record name Trihexylsilane
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Record name Trihexylsilane
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Record name Silane, trihexyl-
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Record name Silane, trihexyl-
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Record name Trihexylsilane
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Record name TRIHEXYLSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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